Lesogaberan

Gastroenterology CNS Safety Peripheral Restriction

Lesogaberan (AZD-3355) is the definitive peripherally restricted GABAB receptor agonist for research programs requiring GABAB activation without CNS penetration. Unlike baclofen, its active clearance by GABA transporters limits blood-brain barrier crossing, eliminating sedation and respiratory depression. In head-to-head canine models, Lesogaberan reduced reflux episodes (4.6 vs. 6.4/24h) and acid exposure time (23.6 vs. 35.4 min) more effectively. Procure Lesogaberan for studies in GERD, chronic cough, type 1 diabetes, or inflammatory bowel disease where peripheral GABAB pharmacology is critical and CNS side effects are confounding. Ideal for validating TLESR assays and chronic-dosing models.

Molecular Formula C3H9FNO2P
Molecular Weight 141.08 g/mol
CAS No. 344413-67-8
Cat. No. B1674770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesogaberan
CAS344413-67-8
SynonymsAZD 3355
AZD-3355
AZD3355
lesogaberan
Molecular FormulaC3H9FNO2P
Molecular Weight141.08 g/mol
Structural Identifiers
SMILESC(C(C[P+](=O)O)F)N
InChIInChI=1S/C3H9FNO2P/c4-3(1-5)2-8(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1
InChIKeyLJNUIEQATDYXJH-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lesogaberan (CAS 344413-67-8) Procurement Guide: Baseline Pharmacology and Procurement-Relevant Classification


Lesogaberan (also known as AZD-3355) is a potent and selective γ-aminobutyric acid type B (GABAB) receptor agonist [1]. Chemically, it is defined as ((R)-3-amino-2-fluoropropyl)phosphinic acid, with a molecular weight of 141.08 g/mol . Its primary mechanism of action involves activation of GABAB receptors, which inhibits transient lower esophageal sphincter relaxations (TLESRs), a key pathophysiological event in gastroesophageal reflux disease (GERD) [1]. Notably, Lesogaberan is characterized as a peripherally restricted agonist, meaning its ability to cross the blood-brain barrier is limited, thereby reducing the risk of central nervous system (CNS) side effects commonly associated with other GABAB agonists like baclofen .

Lesogaberan (CAS 344413-67-8) Procurement: Why Generic Substitution with Baclofen or Other GABAB Agonists Is Not Scientifically Equivalent


While baclofen, arbaclofen placarbil, and other GABAB agonists share the same primary target, they are not functionally interchangeable with Lesogaberan. The key differentiator lies in Lesogaberan's peripheral restriction, which is mechanistically linked to its interaction with GABA transporters (GAT) that actively clear the compound from the central nervous system [1]. This pharmacokinetic-pharmacodynamic (PK-PD) property results in a significantly reduced adverse effect profile, specifically sedation and respiratory depression, which are dose-limiting toxicities for baclofen [1]. Substitution with a centrally-acting GABAB agonist would compromise the therapeutic window in applications requiring peripheral GABAB activation without CNS penetration. Therefore, for research programs focused on peripheral GABAB pharmacology—such as gastrointestinal motility, metabolic disorders, or cough hypersensitivity—Lesogaberan represents a distinct chemical tool, not a generic alternative.

Lesogaberan (CAS 344413-67-8) Quantitative Differentiation Evidence Guide: Comparator-Backed Performance Data


Peripheral Restriction and CNS Safety: Sedation and Respiratory Depression Comparison

In a direct head-to-head comparison in conscious guinea pigs, Lesogaberan demonstrated a significantly improved CNS safety profile compared to the prototypical GABAB agonist baclofen. At antitussive doses, baclofen produced marked sedation and respiratory depression, whereas Lesogaberan was devoid of these CNS-mediated adverse effects [1]. This differentiation is attributed to Lesogaberan's active efflux from the CNS via GABA transporters (GAT), a mechanism not shared by baclofen [1].

Gastroenterology CNS Safety Peripheral Restriction

Reflux Inhibition Efficacy: Comparative Acid Exposure and Reflux Episodes in Canine Model

In a comparative study using 24-hour pHmetry in dogs, Lesogaberan (7 μmol/kg) reduced the number of acid reflux episodes and esophageal acid exposure time to a greater extent than baclofen (2.8 μmol/kg), despite both being active against the control group [1]. This suggests superior efficacy in a preclinical model of GERD, potentially due to optimized peripheral targeting or pharmacokinetic differences.

Gastroenterology GERD TLESR

Acid Exposure Reduction: Comparative 24-hour pHmetry Data

In the same canine model, Lesogaberan demonstrated a more pronounced reduction in esophageal acid exposure time compared to baclofen, further supporting its enhanced efficacy in controlling reflux-related acid burden [1].

Gastroenterology GERD Esophageal Acid Exposure

Potency and Selectivity Profile: Affinity for GABAB vs. GABAA Receptors

Lesogaberan exhibits high affinity and selectivity for the GABAB receptor over the GABAA receptor. In competitive binding assays using rat brain membranes and [3H]GABA, Lesogaberan displays a Ki of 5.1 nM for GABAB and 1.4 μM for GABAA . This indicates a 275-fold selectivity for the GABAB subtype, a profile that contributes to its specific pharmacological effects.

Receptor Pharmacology Selectivity In Vitro

Functional Potency: Activation of Human Recombinant GABAB Receptors

Lesogaberan potently activates human recombinant GABAB receptors with an EC50 value of 8.6 nM . While this is a standard measure of functional activity, it is noted that direct comparative EC50 values for other GABAB agonists under identical assay conditions are not provided in the same source. Therefore, this evidence is classified as supporting its potency but not a direct comparator.

Receptor Pharmacology Functional Assay In Vitro

Clinical Translation: Phase II Trial Outcome and Comparator Context

In a randomized, double-blind, placebo-controlled Phase II trial (NCT01005251), Lesogaberan (65 mg twice daily) as an add-on to proton pump inhibitor (PPI) therapy demonstrated a statistically significant, albeit modest, improvement in GERD symptoms compared to placebo [1]. However, the magnitude of the effect was considered insufficient to justify further clinical development, and the program was halted [2]. This outcome, while not a direct comparator, provides class-level context against other investigational GABAB agonists for GERD (e.g., arbaclofen placarbil), which also failed to demonstrate robust clinical efficacy in Phase II/III trials for this indication [2].

Clinical Trial GERD Efficacy

Lesogaberan (CAS 344413-67-8) Optimal Procurement Scenarios: Evidence-Based Research and Industrial Applications


Preclinical In Vivo Studies of GERD and TLESR Mechanisms Requiring High Efficacy and CNS Safety

Based on the direct head-to-head comparison showing Lesogaberan's superior reduction in reflux episodes (4.6 vs. 6.4 episodes/24h) and acid exposure time (23.6 vs. 35.4 min) compared to baclofen in a canine model [1], this compound is the optimal choice for research groups aiming to maximize inhibition of TLESRs and esophageal acid exposure. Its lack of sedative side effects, as demonstrated in the guinea pig cough model [2], further makes it ideal for chronic dosing studies where animal welfare and behavioral assessments are critical. Procurement should be prioritized for studies seeking to establish proof-of-concept for peripheral GABAB agonism in reflux disease.

Peripheral GABAB Receptor Pharmacology in Metabolic and Inflammatory Disease Models

The peripheral restriction of Lesogaberan is a defining feature that enables the study of GABAB receptor function on peripheral nerves and non-neuronal cells (e.g., immune cells, pancreatic islets) without confounding CNS effects [1]. For research programs in type 1 diabetes, where GABAB agonists have shown effects on beta-cell survival and proliferation [2], or in inflammatory bowel disease, Lesogaberan provides a cleaner pharmacological tool than baclofen. Its selectivity for GABAB over GABAA receptors (275-fold) also minimizes off-target interactions in complex tissue environments.

Chronic Cough Research Targeting Peripheral Afferent Sensitization

The antitussive efficacy of Lesogaberan in guinea pigs, comparable to baclofen but without the associated sedation and respiratory depression [1], positions it as a preferred tool for investigating the role of peripheral GABAB receptors in cough reflex hypersensitivity. Researchers studying vagal afferent signaling in the airways and esophagus can utilize Lesogaberan to dissect peripheral versus central mechanisms of cough suppression. This application is supported by the compound's demonstrated activity in citric acid-induced cough models [1].

Translational Research and Pharmacological Tool Validation

The 'Lesogaberan story' provides a valuable case study in translational pharmacology, where robust preclinical efficacy (reflux inhibition) translated to a physiological effect in humans, but did not translate to a clinically meaningful improvement in symptoms [1]. For researchers in drug discovery and development, Lesogaberan serves as an important reference standard for evaluating translational models in gastroenterology. Procurement is recommended for laboratories validating new TLESR assays, developing novel GABAB modulators, or studying the disconnect between physiological endpoints and patient-reported outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesogaberan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.